Potency and Mechanism of Glycogen Phosphorylase (GP) Inhibition: DAB vs. its Enantiomer (LAB)
DAB is a potent inhibitor of glycogen phosphorylase (GP) with a Ki of approximately 400 nM, independent of the enzyme's phosphorylation state or species of origin [1]. A study directly comparing the inhibitory effects of DAB and its enantiomer, 1,4-dideoxy-1,4-imino-l-arabinitol (LAB), and 29 DAB derivatives on rat muscle GP found that DAB was the most potent, with an IC50 of 0.73 µM. In contrast, LAB showed significantly weaker inhibition, with an IC50 of 3.7 µM, representing a 5-fold difference in potency [2]. This demonstrates that the specific stereochemistry of DAB is critical for its interaction with the GP active site, a property not shared by its mirror-image analog.
| Evidence Dimension | Inhibition of rat muscle glycogen phosphorylase (RMGP) |
|---|---|
| Target Compound Data | IC50 = 0.73 ± 0.02 µM |
| Comparator Or Baseline | 1,4-dideoxy-1,4-imino-l-arabinitol (LAB), IC50 = 3.7 ± 0.1 µM |
| Quantified Difference | 5.1-fold greater potency for DAB |
| Conditions | In vitro enzyme assay; recombinant rat muscle GP (RMGP) expressed in E. coli |
Why This Matters
This quantifiable difference confirms DAB's unique stereochemical requirement for potent GP inhibition, making it the definitive iminosugar for studies focused on this specific enzyme, whereas LAB would be an unsuitable substitute.
- [1] Fosgerau K, et al. Kinetic and functional characterization of 1,4-dideoxy-1,4-imino-d-arabinitol: a potent inhibitor of glycogen phosphorylase with anti-hyperglycaemic effect in ob/ob mice. Arch Biochem Biophys. 2000;380(2):274-84. View Source
- [2] Díaz-Lobo M, et al. Inhibitory properties of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) derivatives acting on glycogen metabolising enzymes. Org Biomol Chem. 2016;14(36):8543-8552. View Source
